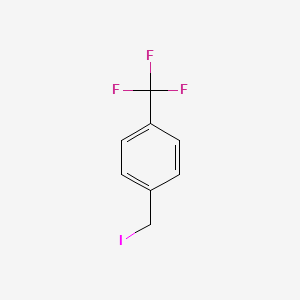

1-(Iodomethyl)-4-(trifluoromethyl)benzene

Beschreibung

Contextual Significance of Trifluoromethylated Arenes in Contemporary Chemical Research

The introduction of a trifluoromethyl (-CF3) group into an aromatic ring, or arene, can dramatically alter the molecule's physical, chemical, and biological properties. nih.govspringernature.com The -CF3 group is strongly electron-withdrawing and possesses a high electronegativity, intermediate between that of fluorine and chlorine. wikipedia.org This electronic nature significantly influences the reactivity and acidity of neighboring functional groups. wikipedia.org Furthermore, the C-F bond is one of the strongest in organic chemistry, which contributes to the high metabolic stability of the trifluoromethyl group. mdpi.com This stability makes it a valuable feature in drug design, as it can protect a molecule from being broken down by metabolic processes in the body, such as oxidation by cytochrome P450 enzymes. wikipedia.orgnih.gov

The trifluoromethyl group's unique combination of properties has led to its widespread use across various fields of chemical research:

Pharmaceuticals: In medicinal chemistry, the -CF3 group is a privileged structural motif. nih.gov Its incorporation into drug candidates can enhance efficacy by promoting better binding to biological targets through electrostatic interactions, increasing cell membrane permeability due to its lipophilicity, and improving metabolic stability. mdpi.comnih.govnih.gov Consequently, many successful drugs contain a trifluoromethyl group, including the antidepressant fluoxetine (B1211875) (Prozac), the anti-inflammatory drug celecoxib (B62257) (Celebrex), and the HIV reverse transcriptase inhibitor efavirenz (B1671121) (Sustiva). wikipedia.orgwikipedia.orgmdpi.com The development of new methods for introducing the -CF3 group is an active area of research aimed at discovering new medicines. hovione.comnih.gov

Agrochemicals: The trifluoromethyl group is also prevalent in modern agrochemicals, such as herbicides and insecticides. wikipedia.orgwikipedia.org Its presence can enhance the potency and stability of these compounds. Notable examples include the herbicide trifluralin (B1683247) and the insecticide fipronil. wikipedia.org

Materials Science: In materials science, trifluoromethylated arenes are used to create advanced materials with desirable properties. nih.govbeilstein-journals.org These can include polymers and coatings with enhanced chemical resistance and thermal stability, as well as functional materials for electronics. chemimpex.com

The significant impact of the trifluoromethyl group has spurred extensive research into methods for its introduction into aromatic systems, a process known as trifluoromethylation. nih.govwikipedia.orgacs.orgacs.org

Role of 1-(Iodomethyl)-4-(trifluoromethyl)benzene as a Key Synthetic Intermediate and Building Block

1-(Iodomethyl)-4-(trifluoromethyl)benzene is a specialized chemical reagent that serves as a crucial building block in organic synthesis. Its utility stems from its bifunctional nature: it provides a highly reactive site for forming new chemical bonds while simultaneously introducing the desirable 4-(trifluoromethyl)phenyl group into a target molecule.

The key to its function lies in the iodomethyl group (-CH2I). The iodine atom is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. This high reactivity is characteristic of benzylic iodides, which are considered versatile building blocks in organic synthesis. acs.orggoogle.com This allows chemists to readily connect the 4-(trifluoromethyl)benzyl moiety to a wide variety of other molecules through substitution reactions.

By using 1-(Iodomethyl)-4-(trifluoromethyl)benzene, researchers can efficiently synthesize more complex molecules that benefit from the properties conferred by the trifluoromethyl group, as discussed in the previous section. It acts as a convenient vehicle for installing the trifluoromethylated aromatic scaffold, which is a common strategy for enhancing the metabolic stability, binding affinity, and lipophilicity of new drug candidates and other functional organic compounds.

Below is a table summarizing the key properties of this important synthetic intermediate.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 26048-33-7 | nih.gov |

| Molecular Formula | C8H6F3I | nih.gov |

| Molecular Weight | 286.03 g/mol | nih.gov |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 45-48 °C |

Overview of Prior Research Trajectories Involving Benzylic Iodides and Trifluoromethylated Compounds

The development and application of 1-(Iodomethyl)-4-(trifluoromethyl)benzene are built upon decades of foundational research in two distinct but related areas: the chemistry of trifluoromethylated compounds and the synthesis and reactivity of benzylic iodides.

Trifluoromethylated Compounds: The history of trifluoromethyl groups in chemistry began in the late 19th century. An early synthetic method was developed by Frédéric Swarts in 1892, which used antimony fluoride (B91410) to convert benzotrichloride (B165768) into trifluoromethylbenzene. wikipedia.org The first investigations into the biological activity of trifluoromethyl groups were conducted by F. Lehmann in 1927. wikipedia.org The field expanded significantly in the mid-20th century, driven by the growing recognition of the unique properties fluorine imparts to organic molecules. wikipedia.org A major challenge has always been the selective introduction of the -CF3 group. This led to the development of a host of specialized reagents over the years. Key milestones include:

The development of nucleophilic trifluoromethylating agents like trifluoromethyltrimethylsilane (TMSCF3 or the Ruppert-Prakash reagent), first reported in 1984. wikipedia.orgresearchgate.net

The creation of electrophilic ("CF3+") trifluoromethylating reagents, pioneered by Yagupolskii and later expanded upon by others such as Umemoto and Togni, which offered new pathways for C-CF3 bond formation. nih.govwikipedia.orgbeilstein-journals.org

The use of radical-based methods, often employing reagents like sodium trifluoromethanesulfinate (Langlois' reagent) or utilizing photoredox catalysis. nih.govwikipedia.org

Benzylic Iodides: Benzylic iodides have long been recognized as important and highly reactive intermediates in organic synthesis. google.com Their high reactivity makes them valuable for constructing new carbon-carbon and carbon-heteroatom bonds. acs.org Historically, a common method for their preparation is the Finkelstein reaction, which involves treating a more readily available benzyl (B1604629) chloride or bromide with an iodide salt like sodium iodide. wikipedia.org In recent years, more direct methods have been developed to access these compounds. For example, researchers have established procedures for the reductive iodination of aryl aldehydes using reagents such as a combination of phosphorous acid (H3PO3) and elemental iodine, providing a straightforward route to various benzylic iodides from common starting materials. acs.orgorganic-chemistry.org Due to their high reactivity, benzylic iodides are typically used as intermediates in multi-step syntheses. acs.orggoogle.com

The convergence of these two research trajectories—the strategic use of the trifluoromethyl group and the synthetic utility of benzylic iodides—provides the foundation for the application of 1-(Iodomethyl)-4-(trifluoromethyl)benzene as a powerful building block in modern organic chemistry.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

207388-61-2 |

|---|---|

Molekularformel |

C8H6F3I |

Molekulargewicht |

286.03 g/mol |

IUPAC-Name |

1-(iodomethyl)-4-(trifluoromethyl)benzene |

InChI |

InChI=1S/C8H6F3I/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4H,5H2 |

InChI-Schlüssel |

DZSXLUXWSPJACX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1CI)C(F)(F)F |

Herkunft des Produkts |

United States |

Synthetic Strategies for 1 Iodomethyl 4 Trifluoromethyl Benzene

Precursor Synthesis and Halogenation Methodologies to Form 1-(Iodomethyl)-4-(trifluoromethyl)benzene

The formation of the target compound is contingent upon the successful synthesis of its key precursor, 4-(trifluoromethyl)toluene, and the subsequent selective introduction of iodine at the benzylic position.

The precursor 4-(trifluoromethyl)toluene, also known as p-methylbenzotrifluoride, is not a naturally occurring compound and must be synthesized. Industrial and laboratory-scale preparations employ several distinct methods.

One prominent industrial method involves the reaction of benzotrichloride (B165768) with hydrogen fluoride (B91410) in a pressurized reactor. wikipedia.org A more versatile laboratory approach starts from p-toluic acid, which is treated with sulfur tetrafluoride (SF₄). This reaction effectively converts the carboxylic acid group into a trifluoromethyl group. Research into this specific conversion has shown that yields of approximately 72-78% can be achieved under optimized conditions, which include a reaction time of 16 hours at 160°C and pressures around 1600 psig. dtic.mil

Another synthetic pathway begins with 2,5-dichlorotoluene (B98588). google.com This process involves a sequence of reactions:

Friedel-Crafts Reaction: 2,5-dichlorotoluene reacts with carbon tetrachloride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride.

Fluorination: The resulting intermediate undergoes fluorination.

Hydrogenation-Dechlorination: The final step is a hydrogenation reaction to remove the chlorine atoms, yielding 4-(trifluoromethyl)toluene with high purity (99.5%) and yield (98%). google.com

These methods provide access to the essential 4-(trifluoromethyl)toluene precursor, setting the stage for the subsequent critical iodination step.

Direct conversion of a benzylic C-H bond to a C-I bond is a challenging transformation. The well-known Wohl-Ziegler reaction, which uses N-bromosuccinimide (NBS) for benzylic bromination, does not have a straightforward equivalent for iodination using N-iodosuccinimide (NIS) due to unfavorable reaction energetics. acs.org

However, recent advancements have led to the development of novel reagents capable of this direct iodination. One such method employs a specialized N-iodoamide reagent that exhibits good solubility in organic solvents and can effectively iodinate benzylic C-H bonds under thermal conditions (e.g., 120°C in benzene) with light irradiation. acs.org This process is believed to proceed through a radical mechanism, involving the formation of a N-centered radical as the key intermediate species. acs.org While effective, the isolation of the resulting benzyl (B1604629) iodides can be difficult, and they are often used in situ for subsequent reactions. acs.org

The table below summarizes findings for the direct benzylic iodination of various toluene (B28343) derivatives using a novel N-iodoamide reagent, demonstrating the feasibility of this approach. acs.org

| Substrate | Product | Yield (%) | Conditions |

| Toluene | Benzyl iodide | 65 | Benzene (B151609), 120°C, 3W white LED, 3h |

| p-Xylene | 4-Methylbenzyl iodide | 71 | Benzene, 120°C, 3W white LED, 3h |

| Mesitylene | 3,5-Dimethylbenzyl iodide | 45 | Benzene, 120°C, 3W white LED, 3h |

Data sourced from a study on aliphatic C–H bond iodination by a N-iodoamide. acs.org

A more common and often more practical approach to synthesizing benzylic iodides is through indirect methods, primarily the Finkelstein reaction. This strategy involves a two-step process:

Benzylic Halogenation: The precursor, 4-(trifluoromethyl)toluene, is first converted to a more readily accessible benzylic halide, such as 1-(bromomethyl)-4-(trifluoromethyl)benzene or 1-(chloromethyl)-4-(trifluoromethyl)benzene. This is typically achieved using standard radical halogenation conditions, for instance, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator like AIBN or light.

Halogen Exchange: The resulting benzylic bromide or chloride undergoes a nucleophilic substitution reaction with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI).

This halogen exchange is an equilibrium process, but it can be driven to completion by exploiting Le Châtelier's principle. For example, when the reaction is conducted in acetone (B3395972), the resulting sodium chloride or sodium bromide is insoluble and precipitates out of the solution, driving the reaction forward to produce the desired 1-(iodomethyl)-4-(trifluoromethyl)benzene. acs.org The reactivity order for symmetrical halogen exchange in polar aprotic solvents like dimethylformamide (DMF) is Cl > Br > I, making the conversion from a chloride or bromide to an iodide favorable. rsc.org This method is widely documented for preparing various benzyl iodides from their corresponding chlorides and bromides. acs.orgorganic-chemistry.org

Optimization of Reaction Conditions for High Yield and Purity of 1-(Iodomethyl)-4-(trifluoromethyl)benzene

The efficiency of both direct and indirect iodination routes is highly dependent on the reaction conditions. Careful optimization of solvent, temperature, and pressure is crucial for maximizing product yield and minimizing the formation of impurities.

The choice of solvent has a profound impact on the outcome of iodination reactions, with different mechanisms favoring different solvent properties.

For Direct (Radical) Iodination: These reactions are typically performed in nonpolar, inert solvents like benzene or carbon tetrachloride (though the latter is less used due to toxicity). acs.org These solvents facilitate the radical chain process without interfering with the reactive intermediates. The use of polar solvents like acetonitrile (B52724) in some direct iodination attempts has been shown to result in no product formation. acs.org

For Indirect (Halogen Exchange) Iodination: The Finkelstein reaction, an SN2 process, is most efficient in polar aprotic solvents. Solvents such as acetone, acetonitrile (ACN), and dimethylformamide (DMF) are excellent choices. rsc.org They can dissolve the ionic iodide salt while effectively solvating the cation (e.g., Na⁺), leaving a relatively "bare" and highly nucleophilic iodide anion to attack the benzylic carbon. Studies on nucleophilic radioiodination have demonstrated that acetonitrile is a superior solvent choice, providing yields up to 93%, whereas other solvents resulted in significantly lower yields. researchgate.net The greater nucleophilicity of halide ions in DMF compared to protic solvents like methanol (B129727) significantly enhances reaction rates. rsc.org

The following table illustrates the significant effect of the solvent on the radiochemical yield (RCY) of a nucleophilic iodination reaction of an iodonium (B1229267) salt precursor, highlighting the importance of solvent selection. researchgate.net

| Solvent | Temperature (°C) | Radiochemical Yield (RCY) (%) |

| Acetonitrile (ACN) | 120 | 93 |

| Dimethylformamide (DMF) | 140 | < 25 |

| Methanol (MeOH) | 140 | < 25 |

| H₂O/ACN (4:1) | 140 | < 25 |

Data adapted from a study on the influence of solvent and temperature on radioiodination. researchgate.net

Temperature is a key parameter that directly influences reaction kinetics and, in some cases, product selectivity.

For direct radical iodinations, elevated temperatures are often required to initiate the reaction. For example, the direct benzylic iodination using a novel N-iodoamide reagent was successfully carried out at 120°C. acs.org This thermal energy helps to generate the initial radical species needed to start the chain reaction.

In the case of indirect iodination via halogen exchange, the reaction is typically performed at elevated temperatures to increase the rate of the SN2 reaction. Refluxing in a solvent like acetonitrile or acetone is common practice. organic-chemistry.org Studies involving the preparation of radio-iodinated compounds from iodonium salt precursors have shown a clear dependency on temperature, with higher temperatures (e.g., 90°C to 120°C) leading to significantly better yields. researchgate.net For instance, one study noted that lowering the reaction temperature from 90°C to 60°C led to inconsistent yields. researchgate.net

Pressure is generally not a critical variable for these liquid-phase reactions unless gaseous reagents are involved or the reaction is performed well above the solvent's boiling point in a sealed vessel. Most benzylic iodinations are conducted at atmospheric pressure. acs.org

Catalyst Systems for Selective Iodomethylation

The selective iodination of the benzylic C-H bond of 4-(trifluoromethyl)toluene is predominantly achieved through free-radical pathways rather than traditional catalytic cycles. In this context, the "catalyst system" refers to the combination of reagents and initiators that generate the necessary iodine radicals to propagate the reaction selectively at the benzylic position. The most common methods are analogous to the Wohl-Ziegler reaction.

Key systems for achieving selective iodomethylation include:

N-Iodoamides and Radical Initiators: N-Iodosuccinimide (NIS) is a widely used reagent for benzylic halogenations. While often used for electrophilic aromatic iodination in the presence of acid catalysts, for benzylic iodination, it is employed under conditions that favor free-radical formation. researchgate.netorganic-chemistry.org This is typically achieved by using a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN), or through photolysis (light irradiation). A novel and stable N-iodoamide, 1-iodo-3,5,5-trimethylhydantoin, has also been developed for the direct iodination of benzylic C-H bonds under light irradiation, effectively serving as an iodine-based analogue of the Wohl-Ziegler reaction. acs.org

Hypervalent Iodine Reagents: While often used as oxidants for other functionalizations, hypervalent iodine reagents are known to facilitate selective benzylic functionalization through radical pathways. nih.govbeilstein-journals.org Their application in direct iodination involves generating radical intermediates that can selectively abstract a hydrogen atom from the benzylic position. These reagents are considered advantageous due to their low toxicity compared to certain heavy-metal oxidizers. beilstein-journals.org

The table below summarizes common reagent systems for selective benzylic iodination.

| Reagent System | Initiator/Condition | Mechanism | Key Advantages |

| N-Iodosuccinimide (NIS) | AIBN or Benzoyl Peroxide (Thermal) | Free Radical | Readily available reagent, well-established method. |

| N-Iodosuccinimide (NIS) | Light (hν) / Photolysis | Free Radical | Mild conditions, avoids thermal decomposition of sensitive substrates. |

| 1-Iodo-3,5,5-trimethylhydantoin | Light (hν) / Photolysis | Free Radical | Stable reagent, effective for direct C-H iodination. acs.org |

| Elemental Iodine (I₂) | High Temperature / Photolysis | Free Radical | Direct use of iodine, but reactions can be reversible and require removal of HI. |

Green Chemistry Approaches in the Synthesis of 1-(Iodomethyl)-4-(trifluoromethyl)benzene

Green chemistry principles are increasingly being applied to the synthesis of chemical intermediates to reduce environmental impact and improve process safety. Key areas of focus include the use of solvent-free conditions, sustainable reagents, and maximizing atom economy.

Solvent-Free Methodologies

Eliminating volatile organic solvents is a primary goal of green chemistry, as it reduces waste, cost, and safety hazards. For iodination reactions, several solvent-free approaches have been developed.

Solid-State Oxidation: A notable solvent-free method involves the use of elemental iodine (I₂) with a solid oxidant, such as the urea-hydrogen peroxide (UHP) adduct. rsc.org This system has been shown to be effective for the side-chain iodination of aryl alkyl ketones, a transformation analogous to the benzylic iodination of toluene derivatives. mdpi.com The reaction proceeds by grinding the solid reactants together, avoiding the need for any solvent during the reaction phase itself. rsc.org

Microwave-Assisted Synthesis: The combination of microwave irradiation with solid-supported reagents represents another significant green methodology. researchgate.net For instance, using potassium iodide (KI) and an acid supported on a natural kaolinitic clay under microwave conditions can facilitate the synthesis of benzyl iodides from benzylic alcohols. This approach minimizes the use of solvents and drastically reduces reaction times and energy consumption compared to conventional heating. researchgate.net

| Methodology | Reagent System Example | Key Green Advantages |

| Solid-State Reaction | I₂ / Urea-Hydrogen Peroxide (UHP) | Eliminates solvent use, simple procedure, easy workup. rsc.org |

| Microwave-Assisted Synthesis | KI / H₂SO₄ on Clay Support | Reduced energy consumption, significantly shorter reaction times, potential for solvent reduction. researchgate.net |

Utilization of Sustainable Reagents

Elemental Iodine with Green Oxidants: Molecular iodine (I₂) is an abundant and relatively low-toxicity halogen. Its sustainability in iodination reactions can be dramatically improved by using a green oxidant, such as hydrogen peroxide (H₂O₂) or even air, in the presence of a catalyst like sodium nitrite. mdpi.com These oxidants regenerate the active iodinating species from the hydrogen iodide (HI) byproduct, allowing for a catalytic cycle where nearly all the initial iodine is incorporated into the product. mdpi.com This enhances the iodine atom economy and avoids the production of stoichiometric waste.

Hypervalent Iodine Reagents: As previously mentioned, hypervalent iodine compounds are considered environmentally benign alternatives to toxic heavy-metal oxidants. nih.govbeilstein-journals.org Their stability, ease of handling, and low toxicity make them sustainable choices for promoting selective C-H functionalization reactions. beilstein-journals.org

| Reagent/System | Green Attribute | Role in Synthesis |

| I₂ / H₂O₂ | Hydrogen peroxide is a green oxidant, producing only water as a byproduct. | Oxidizes the HI byproduct back to I₂, enabling a catalytic process. mdpi.com |

| I₂ / NaNO₂ / Air | Air serves as the terminal oxidant in a catalytic cycle. | Enables an aerobic oxidation process with high iodine atom economy. mdpi.com |

| Hypervalent Iodine Compounds (e.g., PIDA, PIFA) | Low toxicity, stable, and safer to handle than many heavy-metal reagents. | Act as oxidants to initiate selective benzylic C-H bond activation. nih.govbeilstein-journals.org |

Atom Economy Considerations in Iodomethylation Reactions

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.com The direct, free-radical iodination of 4-(trifluoromethyl)toluene can proceed via several pathways, each with a different theoretical atom economy.

The calculation is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Let's consider three common pathways for the synthesis of 1-(Iodomethyl)-4-(trifluoromethyl)benzene (MW ≈ 286.03 g/mol ) from 4-(trifluoromethyl)toluene (MW ≈ 160.14 g/mol ).

Reaction with Elemental Iodine (I₂): C₈H₇F₃ + I₂ → C₈H₆F₃I + HI This reaction has a poor atom economy because for every mole of product formed, one mole of hydrogen iodide (HI) is generated as a byproduct, wasting half of the iodine atoms.

Reaction with N-Iodosuccinimide (NIS): C₈H₇F₃ + NIS → C₈H₆F₃I + Succinimide (B58015) This pathway shows a significant improvement in atom economy over using I₂ alone, as the mass of the succinimide byproduct is lower than that of HI and the other atoms in the NIS molecule are more efficiently utilized.

The table below provides a quantitative comparison of the atom economy for these different synthetic routes.

| Reaction Pathway | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| 1. Elemental Iodine | 4-(trifluoromethyl)toluene (160.14) + I₂ (253.8) | 1-(Iodomethyl)-4-(trifluoromethyl)benzene (286.03) | HI (127.91) | 69.1% |

| 2. N-Iodosuccinimide | 4-(trifluoromethyl)toluene (160.14) + NIS (224.98) | 1-(Iodomethyl)-4-(trifluoromethyl)benzene (286.03) | Succinimide (99.09) | 74.3% |

| 3. I₂ with H₂O₂ | 2x 4-(trifluoromethyl)toluene (320.28) + I₂ (253.8) + H₂O₂ (34.01) | 2x 1-(Iodomethyl)-4-(trifluoromethyl)benzene (572.06) | 2x H₂O (36.03) | 94.1% |

Mechanistic Investigations of 1 Iodomethyl 4 Trifluoromethyl Benzene Reactivity

Nucleophilic Substitution Reactions Involving 1-(Iodomethyl)-4-(trifluoromethyl)benzene

Nucleophilic substitution is a fundamental reaction class for 1-(iodomethyl)-4-(trifluoromethyl)benzene, where the iodide ion, an excellent leaving group, is displaced by a nucleophile. The reaction can proceed through different mechanistic pathways, primarily the unimolecular (SN1) and bimolecular (SN2) routes. The specific pathway is dictated by the structure of the substrate, the nature of the nucleophile, and the solvent system employed. libretexts.orgmasterorganicchemistry.com

SN1 Pathway Elucidation in Benzylic Systems

The SN1 mechanism is a stepwise process initiated by the departure of the leaving group to form a carbocation intermediate, which is the rate-determining step. masterorganicchemistry.com This carbocation is subsequently captured by a nucleophile. Benzylic halides are particularly susceptible to the SN1 pathway because the resulting benzylic carbocation is stabilized by resonance, delocalizing the positive charge across the aromatic ring. quora.com

However, in the case of 1-(iodomethyl)-4-(trifluoromethyl)benzene, the benzylic carbocation is significantly destabilized by the potent electron-withdrawing effect of the para-trifluoromethyl (-CF₃) group. This group inductively pulls electron density away from the ring and the benzylic carbon, intensifying the positive charge and raising the energy of the carbocation intermediate. Consequently, the SN1 pathway is generally disfavored for this substrate compared to unsubstituted or electron-donating group-substituted benzyl (B1604629) halides. For an SN1 reaction to occur, conditions that strongly favor carbocation formation, such as the use of a very weak nucleophile in a polar protic solvent, would be necessary. libretexts.org

SN2 Pathway Analysis for Iodomethyl Substrates

The SN2 mechanism is a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group. quora.com This pathway is favored for substrates with low steric hindrance at the reaction center, such as methyl and primary halides. libretexts.org

1-(Iodomethyl)-4-(trifluoromethyl)benzene is a primary benzylic halide, which presents minimal steric hindrance to a backside nucleophilic attack. This structural feature, combined with the electronic destabilization of the corresponding carbocation, strongly suggests that the SN2 mechanism is the predominant pathway for nucleophilic substitution. libretexts.orgquora.com The reaction rate in an SN2 process is dependent on the concentrations of both the substrate and the nucleophile. Furthermore, the presence of iodide as the leaving group is ideal for an SN2 reaction, as it is a large, highly polarizable, and weak base, facilitating the breaking of the carbon-iodine bond. libretexts.org

Solvent Effects on Reaction Mechanisms

The choice of solvent plays a critical role in dictating the operative nucleophilic substitution mechanism by differentially stabilizing reactants, transition states, and intermediates. wikipedia.orglibretexts.org

Polar Protic Solvents: Solvents like water, methanol (B129727), and ethanol (B145695) possess acidic protons capable of forming hydrogen bonds. These solvents excel at stabilizing both the leaving group anion and the carbocation intermediate in an SN1 reaction. libretexts.org However, they can also solvate and deactivate strong nucleophiles by forming a solvent cage, thereby slowing down SN2 reactions. reddit.com For 1-(iodomethyl)-4-(trifluoromethyl)benzene, a polar protic solvent would slightly favor any potential SN1 character but would hinder the more probable SN2 pathway if a strong nucleophile is used.

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724) lack acidic protons. They can solvate cations but leave anions (nucleophiles) relatively "bare" and highly reactive. libretexts.org This enhanced nucleophilicity dramatically accelerates the rate of SN2 reactions. Therefore, to promote a clean and efficient SN2 reaction with 1-(iodomethyl)-4-(trifluoromethyl)benzene, a polar aprotic solvent is the preferred choice.

The following table summarizes the expected influence of key factors on the preferred substitution pathway for 1-(iodomethyl)-4-(trifluoromethyl)benzene.

| Factor | Favors SN1 Pathway | Favors SN2 Pathway | Rationale for 1-(Iodomethyl)-4-(trifluoromethyl)benzene |

| Substrate Structure | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | Primary benzylic structure favors SN2 due to low steric hindrance. |

| Electronic Effect | Electron-donating groups | Electron-withdrawing groups | The -CF₃ group destabilizes the carbocation, disfavoring SN1 and favoring SN2. |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, N₃⁻, RS⁻) | A strong nucleophile will promote the bimolecular SN2 pathway. |

| Leaving Group | Good (e.g., I⁻, Br⁻, OTs⁻) | Good (e.g., I⁻, Br⁻, OTs⁻) | Iodide is an excellent leaving group, suitable for both pathways but essential for SN2. |

| Solvent | Polar Protic (e.g., Methanol) | Polar Aprotic (e.g., DMSO) | Polar aprotic solvents enhance nucleophilicity, strongly favoring the SN2 mechanism. |

Radical Pathways and Single Electron Transfer (SET) Reactions of 1-(Iodomethyl)-4-(trifluoromethyl)benzene

Beyond ionic pathways, the carbon-iodine bond in 1-(iodomethyl)-4-(trifluoromethyl)benzene is susceptible to homolytic cleavage, leading to the formation of a benzylic radical. This reactivity is often initiated by light, heat, or interaction with transition metals via a single electron transfer (SET) mechanism.

Formation and Reactivity of Benzylic Radicals

The 4-(trifluoromethyl)benzyl radical can be generated from 1-(iodomethyl)-4-(trifluoromethyl)benzene through the homolysis of the relatively weak C–I bond (bond dissociation energy ≈ 57 kcal/mol). This process can be initiated photochemically by irradiation with UV light. rsc.orgacs.org

Once formed, the benzylic radical is stabilized by resonance, with the unpaired electron delocalized into the π-system of the aromatic ring. This radical can participate in various reactions, including hydrogen atom abstraction, addition to multiple bonds, or coupling with other radical species. libretexts.org The presence of the -CF₃ group can influence the electrophilicity of the radical, affecting its reactivity in subsequent steps.

Role of Transition Metal Catalysts in Radical Processes

Transition metals, particularly copper and palladium, are widely used to catalyze reactions that proceed through radical intermediates. d-nb.infonih.govresearchgate.net These processes often involve a single electron transfer (SET) event between the metal catalyst and the organic halide. rsc.org

In a typical catalytic cycle involving a copper catalyst, a low-valent copper(I) species can transfer an electron to 1-(iodomethyl)-4-(trifluoromethyl)benzene. This SET process results in the cleavage of the carbon-iodine bond, generating the 4-(trifluoromethyl)benzyl radical, an iodide ion, and a copper(II) species. nih.govresearchgate.net

A generalized mechanism is as follows:

Single Electron Transfer (SET): A Cu(I) catalyst donates an electron to the substrate, cleaving the C-I bond. CF₃-C₆H₄-CH₂-I + Cu(I) → [CF₃-C₆H₄-CH₂-I]•⁻ + Cu(II)

Radical Formation: The resulting radical anion fragments to form the benzylic radical and an iodide ion. [CF₃-C₆H₄-CH₂-I]•⁻ → CF₃-C₆H₄-CH₂• + I⁻

Radical Reaction: The benzylic radical reacts with another substrate (e.g., an alkene or another coupling partner).

Regeneration of Catalyst: The Cu(II) species is reduced back to Cu(I) by a stoichiometric reductant in the reaction mixture, completing the catalytic cycle.

This SET mechanism provides a mild and efficient route to generate benzylic radicals under controlled conditions, enabling a wide range of synthetic transformations that are complementary to traditional ionic pathways. conicet.gov.ar

Electrophilic Aromatic Substitution with Derivatives of 1-(Iodomethyl)-4-(trifluoromethyl)benzene

Electrophilic aromatic substitution (EAS) is a foundational class of reactions in organic chemistry, enabling the direct functionalization of aromatic rings. libretexts.org In derivatives of 1-(Iodomethyl)-4-(trifluoromethyl)benzene, the benzene (B151609) ring is disubstituted, bearing both an iodomethyl (-CH₂I) group and a trifluoromethyl (-CF₃) group. The reactivity of the aromatic ring and the regioselectivity of subsequent substitution reactions are profoundly influenced by the electronic properties of these existing substituents. libretexts.org The trifluoromethyl group, in particular, exerts a dominant electronic effect that dictates the outcome of electrophilic attack. This section will explore the mechanistic principles governing EAS on this substituted aromatic system, with a primary focus on the powerful influence of the trifluoromethyl group.

Directing Effects of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group and is classified as a meta-directing group in electrophilic aromatic substitution reactions. sciepub.comcolumbia.edu This directive effect is not arbitrary but is a direct consequence of the relative stability of the carbocation intermediates (also known as arenium ions or sigma complexes) formed during the reaction mechanism. utexas.edu An electrophile can attack the aromatic ring at the ortho, meta, or para positions relative to the -CF₃ group. By examining the resonance structures for each of these intermediates, the preference for meta-substitution can be explained.

Ortho and Para Attack: When the electrophile attacks at a position ortho or para to the trifluoromethyl group, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the -CF₃ group. columbia.eduutexas.edu This arrangement is extremely energetically unfavorable. The trifluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms (a strong negative inductive effect, -I). dntb.gov.ua Placing a positive charge directly adjacent to this powerful electron-withdrawing group intensely destabilizes the carbocation intermediate. utexas.edu

Substituent Effects on Aromatic Reactivity

Substituents on a benzene ring are classified as either "activating" or "deactivating" based on how they affect the rate of electrophilic aromatic substitution compared to unsubstituted benzene. fiveable.mechegg.com Activating groups donate electron density to the ring, making it more nucleophilic and increasing the reaction rate. libretexts.org Conversely, deactivating groups withdraw electron density from the ring, reducing its nucleophilicity and slowing the reaction rate. masterorganicchemistry.com

The trifluoromethyl group is a powerful deactivating group. columbia.eduutexas.edu Its strong electron-withdrawing inductive effect significantly reduces the electron density of the aromatic π-system, making the ring much less reactive towards attack by electrophiles. columbia.edufiveable.me The impact of this deactivation is substantial; for instance, the nitration of (trifluoromethyl)benzene proceeds approximately 40,000 times more slowly than the nitration of benzene itself. columbia.eduutexas.edu This stands in stark contrast to activating groups like the methyl group in toluene (B28343), which increases the nitration rate by about 25 times compared to benzene. libretexts.org

The following table provides a quantitative comparison of the relative reaction rates for the nitration of benzene, an activated benzene derivative (toluene), and a deactivated benzene derivative (trifluoromethylbenzene).

| Compound | Substituent | Substituent Effect | Relative Rate of Nitration (Benzene = 1) |

|---|---|---|---|

| Toluene | -CH₃ | Activating | 25 libretexts.org |

| Benzene | -H | Reference | 1 |

| Trifluoromethylbenzene | -CF₃ | Deactivating | 0.000025 (1/40,000) columbia.eduutexas.edu |

| Compound | Substituent | Directive Effect | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) |

|---|---|---|---|---|---|

| Toluene | -CH₃ | Ortho, Para-Directing | 58.5 libretexts.org | 4.5 libretexts.org | 37 libretexts.org |

| Ethyl benzoate | -CO₂Et | Meta-Directing | 22 libretexts.org | 73 libretexts.org | 5 libretexts.org |

Applications of 1 Iodomethyl 4 Trifluoromethyl Benzene in Organic Synthesis

Carbon-Carbon (C-C) Bond Formation Methodologies Utilizing 1-(Iodomethyl)-4-(trifluoromethyl)benzene

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. 1-(Iodomethyl)-4-(trifluoromethyl)benzene serves as an electrophilic partner in a variety of coupling reactions to achieve this goal.

Suzuki-Miyaura Coupling Reactions with Benzylic Iodides

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. wikipedia.orgyoutube.com While traditionally used for sp2-hybridized carbons, its application has expanded to include sp3-hybridized centers like those in benzylic halides. nih.gov

The reaction of 1-(iodomethyl)-4-(trifluoromethyl)benzene with arylboronic acids provides a direct route to synthesize diarylmethanes, which are common structural motifs in pharmaceuticals. nih.gov The general transformation involves the reaction of the benzylic iodide with an arylboronic acid in the presence of a palladium catalyst and a base. The reactivity of the halide in these couplings generally follows the trend I > Br > Cl.

A representative reaction is shown below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield |

| 1-(Iodomethyl)-4-(trifluoromethyl)benzene | Arylboronic Acid | Pd(OAc)₂/Ligand | K₂CO₃ | Toluene (B28343)/H₂O | 1-Arylmethyl-4-(trifluoromethyl)benzene | Moderate to Good |

This is a representative table based on typical conditions for Suzuki-Miyaura coupling of benzylic halides. Specific yields for 1-(iodomethyl)-4-(trifluoromethyl)benzene were not found in the provided search results.

Heck and Sonogashira Coupling Reactions

The Mizoroki-Heck reaction typically involves the palladium-catalyzed coupling of an unsaturated halide (aryl or vinyl) with an alkene. wikipedia.orgorganic-chemistry.org The standard Heck reaction is not commonly employed for benzylic iodides like 1-(iodomethyl)-4-(trifluoromethyl)benzene because the mechanism involves β-hydride elimination, which is not possible from a benzylic position lacking a β-hydrogen on an sp3 carbon. However, "Heck-type" reactions of benzylic halides have been developed under specific conditions, often involving radical pathways. beilstein-journals.orgnih.gov

Similarly, the Sonogashira coupling is a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org The direct Sonogashira coupling of sp3-hybridized carbons, such as in 1-(iodomethyl)-4-(trifluoromethyl)benzene, is not a standard transformation and is generally challenging. The typical mechanism requires an sp2-hybridized carbon for the oxidative addition step. While some progress has been made in coupling unactivated alkyl halides, these methods are not as general as those for aryl or vinyl halides.

Grignard and Organolithium Reagent Chemistry

The formation of Grignard and organolithium reagents from organic halides is a fundamental method for generating potent carbon nucleophiles. wikipedia.orgsigmaaldrich.comyoutube.comlibretexts.org These reagents are typically prepared by reacting the organic halide with magnesium or lithium metal.

However, the preparation of the Grignard reagent from 1-(iodomethyl)-4-(trifluoromethyl)benzene, to form 4-(trifluoromethyl)benzylmagnesium iodide, is expected to be challenging. Organometallic compounds with a trifluoromethyl group on the aromatic ring can be unstable and potentially hazardous. The formation of Grignard reagents from trifluoromethyl-substituted aryl halides has been reported to be difficult and can lead to runaway reactions.

Similarly, the synthesis of the corresponding organolithium reagent, 4-(trifluoromethyl)benzyl lithium, by direct reaction with lithium metal would face similar stability challenges. wikipedia.orgfishersci.fr An alternative approach is lithium-halogen exchange, but this is more common for aryl and vinyl halides.

Should these reagents be successfully formed, they would be expected to react in a typical fashion with various electrophiles:

| Reagent | Electrophile | Product |

| 4-(Trifluoromethyl)benzylmagnesium iodide | Aldehyde/Ketone | Secondary/Tertiary Alcohol |

| 4-(Trifluoromethyl)benzylmagnesium iodide | Carbon Dioxide | 2-(4-(Trifluoromethyl)phenyl)acetic acid |

| 4-(Trifluoromethyl)benzyl lithium | Alkyl Halide | 1-Alkyl-4-(trifluoromethyl)benzene |

This table represents the expected reactivity of these organometallic reagents. Specific examples of their successful formation and reaction from 1-(iodomethyl)-4-(trifluoromethyl)benzene were not found in the provided search results, likely due to stability issues.

Allylation and Propargylation Reactions

1-(Iodomethyl)-4-(trifluoromethyl)benzene can be used as an electrophile in allylation and propargylation reactions to form new carbon-carbon bonds. These reactions typically involve the displacement of the iodide by a suitable nucleophile.

Allylation: The reaction with an allylating agent, such as allylmagnesium bromide or allyltributyltin, in the presence of a suitable catalyst or under appropriate conditions, would yield 1-allyl-4-(trifluoromethyl)benzene.

Propargylation: Similarly, reaction with a propargyl nucleophile, such as a propargyl Grignard reagent or a terminal alkyne in the presence of a base, would lead to the corresponding propargylated product. These reactions are valuable for introducing versatile functional groups that can undergo further transformations.

Heteroatom Alkylation Reactions with 1-(Iodomethyl)-4-(trifluoromethyl)benzene

Beyond forming C-C bonds, 1-(iodomethyl)-4-(trifluoromethyl)benzene is a key reagent for introducing the 4-(trifluoromethyl)benzyl group onto heteroatoms such as nitrogen. This process, known as heteroatom alkylation, is a fundamental transformation in the synthesis of many biologically active compounds.

N-Alkylation in Amine and Heterocycle Synthesis

The reaction of 1-(iodomethyl)-4-(trifluoromethyl)benzene with primary or secondary amines is a straightforward method for the synthesis of N-benzylated amines. This S_N2 reaction typically proceeds in the presence of a base to neutralize the hydroiodic acid byproduct. A wide variety of amines, including anilines and aliphatic amines, can be used as substrates.

Similarly, nitrogen-containing heterocycles, such as imidazoles, pyrazoles, and triazoles, can be N-alkylated with 1-(iodomethyl)-4-(trifluoromethyl)benzene. researchgate.net The trifluoromethyl group is often incorporated into pharmaceutical candidates to enhance properties like metabolic stability and lipophilicity, making this a valuable reaction in medicinal chemistry. nih.gov

The table below summarizes representative N-alkylation reactions:

| Amine/Heterocycle | Base | Solvent | Product | Yield |

| Aniline | K₂CO₃ | Acetonitrile (B52724) | N-(4-(Trifluoromethyl)benzyl)aniline | Good |

| Piperidine | Et₃N | Dichloromethane | 1-(4-(Trifluoromethyl)benzyl)piperidine | High |

| Imidazole (B134444) | NaH | Tetrahydrofuran | 1-(4-(Trifluoromethyl)benzyl)imidazole | Good |

This is a representative table based on general N-alkylation procedures. Specific yield data for these exact reactions were not available in the provided search results.

O-Alkylation in Ether and Ester Formation

1-(Iodomethyl)-4-(trifluoromethyl)benzene is a highly effective reagent for O-alkylation reactions, leading to the formation of valuable ether and ester linkages. The compound's reactivity is driven by the presence of the iodomethyl group, where iodine serves as an excellent leaving group in nucleophilic substitution reactions. The electron-withdrawing nature of the trifluoromethyl (CF₃) group on the benzene (B151609) ring further activates the benzylic carbon, making it highly susceptible to attack by oxygen nucleophiles.

In ether synthesis, 1-(Iodomethyl)-4-(trifluoromethyl)benzene readily reacts with alkoxides and phenoxides. The general mechanism involves the deprotonation of an alcohol or phenol (B47542) to form a more nucleophilic alkoxide or phenoxide, which then displaces the iodide ion from the benzylic carbon. This reaction, a variant of the Williamson ether synthesis, is efficient for creating aryl-benzyl ethers. The resulting 4-(trifluoromethyl)benzyl ethers are stable moieties found in various functional molecules. The enhanced reactivity of the iodomethyl group often allows these reactions to proceed under milder conditions compared to its chloro- or bromomethyl analogs. nih.gov

For ester formation, the compound undergoes O-alkylation with carboxylate salts. Carboxylic acids are first deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) to generate the carboxylate anion. This anion then acts as the nucleophile, attacking the electrophilic benzylic carbon of 1-(Iodomethyl)-4-(trifluoromethyl)benzene to form the corresponding 4-(trifluoromethyl)benzyl ester. This method is a reliable way to install a benzyl (B1604629) protecting group on carboxylic acids or to synthesize ester-containing target molecules.

Table 1: O-Alkylation Reactions using 4-(Trifluoromethyl)benzyl Halides

| Nucleophile | Reagent | Product Type | Significance |

| Phenoxide (Ar-O⁻) | 1-(Iodomethyl)-4-(trifluoromethyl)benzene | Aryl Benzyl Ether | Stable ether linkage, common in medicinal chemistry. |

| Alkoxide (R-O⁻) | 1-(Iodomethyl)-4-(trifluoromethyl)benzene | Alkyl Benzyl Ether | Used for protecting alcohols or as a key structural unit. |

| Carboxylate (R-COO⁻) | 1-(Iodomethyl)-4-(trifluoromethyl)benzene | Benzyl Ester | Synthesis of esters, protection of carboxylic acids. |

S-Alkylation in Thioether and Sulfide Synthesis

Similar to its role in O-alkylation, 1-(Iodomethyl)-4-(trifluoromethyl)benzene is a potent electrophile for S-alkylation reactions, enabling the synthesis of thioethers (sulfides). The high polarizability of sulfur makes thiols and thiolates exceptionally strong nucleophiles, which react efficiently with the activated benzylic carbon of the reagent.

The synthesis of 4-(trifluoromethyl)benzyl thioethers is typically achieved by reacting a thiol (R-SH) with 1-(Iodomethyl)-4-(trifluoromethyl)benzene in the presence of a base. The base deprotonates the thiol to form a thiolate anion (R-S⁻), which is a superior nucleophile and readily displaces the iodide. This reaction is highly efficient for forming carbon-sulfur bonds. The resulting thioethers are important intermediates in organic synthesis and are found in a variety of biologically active compounds. For instance, the analogous compound, 4-(Trifluoromethyl)benzyl bromide, is explicitly used to synthesize p-trifluoromethylbenzyl phenyl sulfide, a molecule relevant in medicinal chemistry. chemicalbook.com The higher reactivity of the iodo-analog ensures that such transformations are rapid and high-yielding.

The trifluoromethylphenyl moiety introduced through this S-alkylation process can significantly alter the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, which is a key consideration in the design of pharmaceuticals and agrochemicals.

Table 2: S-Alkylation Reactions using 4-(Trifluoromethyl)benzyl Halides

| Nucleophile | Reagent | Product Type | Significance |

| Thiolate (Ar-S⁻) | 1-(Iodomethyl)-4-(trifluoromethyl)benzene | Aryl Benzyl Thioether | Important structural motif in pharmaceuticals and agrochemicals. chemicalbook.com |

| Thiolate (R-S⁻) | 1-(Iodomethyl)-4-(trifluoromethyl)benzene | Alkyl Benzyl Thioether | Versatile intermediate for further synthetic transformations. |

Role of 1-(Iodomethyl)-4-(trifluoromethyl)benzene in the Synthesis of Complex Molecular Architectures

Scaffolds for Advanced Materials Research

The 4-(trifluoromethyl)benzyl scaffold, readily installed using 1-(Iodomethyl)-4-(trifluoromethyl)benzene, is of growing interest in materials science. The trifluoromethyl group imparts unique properties, including high thermal stability, chemical resistance, and specific electronic characteristics, making it a valuable component in high-performance polymers and organic electronic materials. nbinno.com

In the field of optoelectronics, related structural units are used as precursors for perovskite-based systems. For example, 4-(trifluoromethyl)benzylammonium iodide is utilized as an amphiphilic modifier to mitigate interfacial defects in perovskite solar cells, leading to devices with significantly enhanced stability and efficiency. greatcellsolarmaterials.com This highlights the utility of the 4-(trifluoromethyl)benzyl cation, which is generated from precursors like 1-(Iodomethyl)-4-(trifluoromethyl)benzene, in constructing organized molecular layers for advanced electronic applications. The ability to form stable, functional interfaces is critical for the performance of next-generation solar cells, LEDs, and transistors.

Precursors for Agrochemicals and Specialty Chemicals

1-(Iodomethyl)-4-(trifluoromethyl)benzene serves as a key building block for the synthesis of complex molecules in the agrochemical and specialty chemical industries. The trifluoromethyl group is a well-established feature in many modern pesticides and herbicides, as it can enhance the biological activity, metabolic stability, and transport properties of the active ingredient. nbinno.combeilstein-journals.org The compound allows for the direct introduction of the 4-(trifluoromethyl)benzyl moiety into a larger molecular structure.

Its utility extends to the pharmaceutical sector, where it acts as an intermediate for synthesizing novel drug candidates. The analogous 4-(trifluoromethyl)benzyl bromide is used in the synthesis of dichlorobenzimidazoles with antiviral properties and in the preparation of potent inhibitors of the hepatitis C virus NS5B polymerase. chemicalbook.com The 4-(trifluoromethyl)benzyl group is a common feature in molecules designed to interact with biological targets, where the CF₃ group can participate in crucial binding interactions or modulate the compound's pharmacokinetic profile.

Building Blocks for Fluorescent Probes and Dyes

The electronic properties of the trifluoromethyl group make the 4-(trifluoromethyl)benzene core a valuable component in the design of fluorescent materials. The strongly electron-withdrawing nature of the CF₃ group can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a chromophore. This modulation is critical for designing molecules with specific absorption and emission characteristics.

Compounds containing the 1,4-bis(trifluoromethyl)benzene (B1346883) core have been successfully employed as acceptors in emitters that exhibit thermally activated delayed fluorescence (TADF), a key mechanism for highly efficient organic light-emitting diodes (OLEDs). researchgate.netrsc.org By incorporating the 4-(trifluoromethyl)benzyl group via 1-(Iodomethyl)-4-(trifluoromethyl)benzene, synthetic chemists can create donor-acceptor architectures necessary for TADF and other fluorescence-based applications. Furthermore, trifluoromethyl groups are often incorporated into organic dyes to enhance properties such as the molar extinction coefficient and to reduce intermolecular aggregation, which can improve the performance of dye-sensitized solar cells. The compound thus provides a versatile entry point for creating sophisticated fluorophores and functional dyes for imaging, sensing, and optoelectronic devices.

Advanced Derivatization and Functionalization Strategies for 1 Iodomethyl 4 Trifluoromethyl Benzene

Modifications at the Benzylic Position of 1-(Iodomethyl)-4-(trifluoromethyl)benzene

The benzylic iodomethyl group serves as a reactive handle for a variety of transformations, including the introduction of alternative leaving groups and oxidation-reduction reactions, thereby expanding the synthetic utility of the parent molecule.

Introduction of Alternative Leaving Groups

The conversion of the iodomethyl group into other functionalities can be a critical step in a synthetic sequence. While the iodide is an excellent leaving group, its substitution with other halides or sulfonate esters can be advantageous for tuning reactivity or for specific reaction conditions.

A primary method for halogen exchange is the Finkelstein reaction , a nucleophilic substitution that allows for the interconversion of alkyl halides. libretexts.org In the context of 1-(iodomethyl)-4-(trifluoromethyl)benzene, treatment with a salt of a different halide, such as lithium chloride or potassium bromide, in a suitable solvent like acetone (B3395972) can lead to the corresponding 1-(chloromethyl)- or 1-(bromomethyl)-4-(trifluoromethyl)benzene. The equilibrium of this reaction can be manipulated by the choice of solvent, which can favor the precipitation of the less soluble sodium iodide, driving the reaction forward.

Furthermore, the introduction of sulfonate esters, such as tosylates (OTs) or mesylates (OMs), which are excellent leaving groups in nucleophilic substitution reactions, can be achieved. A common strategy involves a two-step process. First, 1-(iodomethyl)-4-(trifluoromethyl)benzene can be hydrolyzed to 4-(trifluoromethyl)benzyl alcohol. This alcohol can then be reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to yield 4-(trifluoromethyl)benzyl tosylate. researchgate.netreddit.com It is noteworthy that for benzyl (B1604629) alcohols bearing electron-withdrawing groups, direct chlorination can sometimes occur as a side reaction during tosylation with tosyl chloride in the presence of an amine base. researchgate.netnih.gov

| Starting Material | Reagents | Product | Leaving Group |

| 1-(Iodomethyl)-4-(trifluoromethyl)benzene | LiCl, acetone | 1-(Chloromethyl)-4-(trifluoromethyl)benzene | Chloride |

| 1-(Iodomethyl)-4-(trifluoromethyl)benzene | KBr, acetone | 1-(Bromomethyl)-4-(trifluoromethyl)benzene | Bromide |

| 1-(Iodomethyl)-4-(trifluoromethyl)benzene | 1. H2O/base 2. TsCl, pyridine | 4-(Trifluoromethyl)benzyl tosylate | Tosylate |

Oxidation and Reduction Reactions

The benzylic position of 1-(iodomethyl)-4-(trifluoromethyl)benzene is amenable to both oxidation and reduction, providing access to compounds with different oxidation states at the benzylic carbon.

Oxidation of the iodomethyl group to an aldehyde can be accomplished through various methods. The Sommelet reaction provides a classic route where the benzyl iodide is first treated with hexamine to form a quaternary ammonium (B1175870) salt, which is then hydrolyzed to yield 4-(trifluoromethyl)benzaldehyde. wikipedia.orgresearchgate.net Another established method is the Hass-Bender oxidation , which employs the sodium salt of 2-nitropropane (B154153) as the oxidant to convert benzyl halides to their corresponding aldehydes. wikipedia.orgacs.org Additionally, oxidations using dimethyl sulfoxide (B87167) (DMSO) under various conditions have been developed for the conversion of benzylic halides to aldehydes. nih.govrsc.orggaylordchemical.comrsc.orgresearchgate.net

Reduction of the iodomethyl group to a methyl group, yielding 4-methyl-1-(trifluoromethyl)benzene, can be achieved using several reducing agents. A common method involves free-radical reduction using tributyltin hydride (Bu3SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.orgacs.orgwordpress.compearson.comorganic-chemistry.org The mechanism proceeds via a radical chain reaction. Alternatively, hydride reducing agents like lithium aluminum hydride (LiAlH4) can be used to displace the iodide and form the corresponding methyl-substituted benzene (B151609). masterorganicchemistry.comnih.gov

| Transformation | Reagents | Product |

| Oxidation | Hexamine, H2O (Sommelet) | 4-(Trifluoromethyl)benzaldehyde |

| Oxidation | NaNO2, 2-nitropropane (Hass-Bender) | 4-(Trifluoromethyl)benzaldehyde |

| Oxidation | DMSO, various activators | 4-(Trifluoromethyl)benzaldehyde |

| Reduction | Bu3SnH, AIBN | 4-Methyl-1-(trifluoromethyl)benzene |

| Reduction | LiAlH4 | 4-Methyl-1-(trifluoromethyl)benzene |

Functionalization of the Aromatic Ring System of 1-(Iodomethyl)-4-(trifluoromethyl)benzene

Direct functionalization of the aromatic ring offers a powerful strategy for introducing additional substituents and further diversifying the molecular scaffold.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, where a directing metalation group (DMG) guides a strong base to deprotonate the adjacent ortho position, creating a nucleophilic site for reaction with an electrophile. wikipedia.orgbaranlab.orguwindsor.caorganic-chemistry.org

In the case of 1-(iodomethyl)-4-(trifluoromethyl)benzene, the iodomethyl group itself is not a recognized DMG. However, the trifluoromethyl (CF3) group is considered a moderate ortho-directing group. uwindsor.ca While weaker than many other DMGs, it can facilitate lithiation at the position ortho to it, particularly in the absence of stronger directing groups. Therefore, it is conceivable that under specific conditions with a strong organolithium base, direct functionalization at the 3-position of the benzene ring could be achieved.

A more robust strategy would involve the conversion of the iodomethyl group into a more powerful DMG. For example, hydrolysis to 4-(trifluoromethyl)benzyl alcohol, followed by conversion to a carbamate (B1207046) ester (e.g., -OC(O)NEt2), would install one of the most potent DMGs known. This derivative would then be expected to undergo highly regioselective deprotonation at the ortho position to the carbamate, allowing for the introduction of a wide range of electrophiles.

| Strategy | Directing Group | Position of Functionalization |

| Direct Metalation | Trifluoromethyl (moderate DMG) | 3-position |

| Derivatization then Metalation | Carbamate (strong DMG) from benzylic alcohol | 2-position |

Halogen-Dance Reactions

The halogen-dance reaction involves the base-catalyzed migration of a halogen atom from one position to another on an aromatic or heteroaromatic ring. wikipedia.orgclockss.orgwhiterose.ac.uk This rearrangement is typically driven by the formation of a more stable carbanion intermediate.

For 1-(iodomethyl)-4-(trifluoromethyl)benzene, the halogen-dance reaction is not directly applicable to the parent compound because the iodine atom is attached to the benzylic carbon, not the aromatic ring. The reaction mechanism requires deprotonation of the aromatic ring to initiate the halogen migration.

However, this strategy could become relevant for derivatives of 1-(iodomethyl)-4-(trifluoromethyl)benzene that have been subsequently halogenated on the aromatic ring. In such cases, a halogen atom on the ring could potentially undergo a "dance" to a different position under the influence of a strong base.

Aromatic Nitration and Sulfonation

The introduction of nitro (NO2) and sulfonic acid (SO3H) groups onto the aromatic ring via electrophilic aromatic substitution is a fundamental strategy for further functionalization. The regioselectivity of these reactions on 1-(iodomethyl)-4-(trifluoromethyl)benzene is governed by the directing effects of the existing substituents.

The trifluoromethyl group (CF3) is a powerful electron-withdrawing group and, consequently, a strong deactivating group and a meta-director in electrophilic aromatic substitution. youtube.com The iodomethyl group (CH2I) , as a substituted alkyl group, is weakly deactivating due to the electronegativity of the iodine but is expected to be an ortho, para-director .

When both substituents are present on the benzene ring, their directing effects must be considered in concert. The strongly deactivating and meta-directing nature of the trifluoromethyl group is expected to dominate the regiochemical outcome. Therefore, electrophilic attack will be directed to the position that is meta to the CF3 group and ortho to the CH2I group. This leads to the prediction that the major product of both nitration and sulfonation will be the 2-substituted derivative.

Predicted Major Products of Electrophilic Aromatic Substitution:

Nitration: 1-(Iodomethyl)-2-nitro-4-(trifluoromethyl)benzene

Sulfonation: 4-(Iodomethyl)-3-(trifluoromethyl)benzenesulfonic acid

Experimental verification would be necessary to confirm this predicted regioselectivity, as steric hindrance from the iodomethyl group could also influence the reaction outcome.

Stereoselective Transformations Involving 1-(Iodomethyl)-4-(trifluoromethyl)benzene

Stereoselective transformations involving 1-(iodomethyl)-4-(trifluoromethyl)benzene are primarily centered on its use as a precursor for chiral catalysts, particularly in the realm of asymmetric phase-transfer catalysis. The 4-(trifluoromethyl)benzyl moiety, readily derived from 1-(iodomethyl)-4-(trifluoromethyl)benzene, is a key component in the design of highly effective chiral quaternary ammonium salt catalysts. These catalysts have demonstrated considerable success in inducing chirality in various chemical reactions.

Chiral Catalyst Applications

The primary application of 1-(iodomethyl)-4-(trifluoromethyl)benzene in stereoselective transformations is through its conversion into chiral phase-transfer catalysts (PTCs). By reacting 1-(iodomethyl)-4-(trifluoromethyl)benzene, or its bromo-analogue, with chiral amines, such as cinchona alkaloids, a new generation of robust chiral quaternary ammonium salts is formed. These catalysts are instrumental in creating a chiral environment for reactions, enabling the formation of one enantiomer of a product in excess over the other.

A notable class of these catalysts includes N-[p-(trifluoromethyl)benzyl]cinchoninium and cinchonidinium salts. The presence of the 4-(trifluoromethyl)benzyl group is crucial for enhancing the catalytic activity and selectivity. It is believed that this group participates in key interactions, such as π-π stacking, with the substrate within the catalyst-substrate complex, thereby rigidly orienting the substrate for a stereoselective reaction. phasetransfer.comnih.gov

These chiral PTCs have been successfully employed in a variety of asymmetric alkylation reactions, demonstrating their versatility and efficiency in synthesizing enantioenriched compounds. The catalysts create a chiral ion pair with the enolate of a prochiral substrate, which is then alkylated in a stereocontrolled manner.

| Catalyst Precursor | Chiral Scaffold | Resulting Catalyst Type | Application |

| 1-(Bromomethyl)-4-(trifluoromethyl)benzene | Cinchonidine | N-[p-(Trifluoromethyl)benzyl]cinchonidinium bromide | Asymmetric Alkylation |

| 1-(Bromomethyl)-4-(trifluoromethyl)benzene | Cinchonine (B1669041) | N-[p-(Trifluoromethyl)benzyl]cinchoninium bromide | Asymmetric Alkylation |

This table showcases catalysts derived from the bromo-analogue, which are structurally analogous to those that can be prepared from 1-(iodomethyl)-4-(trifluoromethyl)benzene.

Asymmetric Induction in Coupling Reactions

The chiral catalysts derived from 1-(iodomethyl)-4-(trifluoromethyl)benzene are particularly effective in inducing asymmetry in carbon-carbon bond-forming reactions, most notably the alkylation of prochiral nucleophiles. The term "asymmetric induction" refers to the preferential formation of one enantiomer or diastereomer over another, guided by a chiral entity present in the reaction—in this case, the phase-transfer catalyst. wikipedia.org

A landmark example of this is the asymmetric methylation of indanones, where the use of a cinchona alkaloid-derived catalyst bearing the 4-(trifluoromethyl)benzyl group resulted in high enantiomeric excess. phasetransfer.com The catalyst, N-[p-(trifluoromethyl)benzyl]cinchoninium bromide, facilitates the formation of a ternary complex with the enolate of the indanone. Molecular modeling and experimental data suggest that the planar quinoline (B57606) ring of the cinchonine scaffold, the C9-O bond, and the appended 4-(trifluoromethyl)benzyl group create a well-defined chiral pocket. This pocket effectively shields one face of the enolate, allowing the electrophile (the alkylating agent) to attack preferentially from the other, less hindered face. This leads to the formation of the desired enantiomer with high selectivity. phasetransfer.comresearchgate.net

Similarly, these catalysts have been applied to the enantioselective alkylation of tetralone derivatives. For instance, in the synthesis of a key intermediate for the drug Dezocine, N-(p-trifluoromethylbenzyl)cinchonidinium bromide was used to catalyze the alkylation of 1-methyl-7-methoxy-2-tetralone. nih.gov The catalyst directs the approach of the alkylating agent, leading to the desired (R)-enantiomer, albeit with moderate enantioselectivity in earlier reports. This highlights the crucial role of the catalyst structure in achieving high levels of asymmetric induction. The interaction between the catalyst and the substrate, including hydrogen bonding and π-stacking with the 4-(trifluoromethyl)benzyl group, is considered essential for the stereochemical outcome. nih.gov

Table of Research Findings in Asymmetric Alkylation

| Substrate | Catalyst | Alkylating Agent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Indanone Derivative | N-[p-(Trifluoromethyl)benzyl]cinchoninium bromide | Methyl Iodide | 95 | 92 |

Data presented is for catalysts derived from the bromo-analogue, demonstrating the principle of asymmetric induction by the 4-(trifluoromethyl)benzyl moiety.

Analytical Methodologies for the Study of 1 Iodomethyl 4 Trifluoromethyl Benzene and Its Reaction Products

Chromatographic Techniques for Separation and Purification

Chromatographic techniques are essential tools for the analysis of 1-(Iodomethyl)-4-(trifluoromethyl)benzene and its derivatives. These methods are widely employed for separating complex mixtures, purifying desired compounds, and monitoring the progress of chemical reactions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds like 1-(Iodomethyl)-4-(trifluoromethyl)benzene and many of its reaction products.

In the context of purity assessment, GC-MS can separate the main compound from any impurities, starting materials, or byproducts. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which allows for the structural identification of the compound. The mass-to-charge ratio (m/z) of the molecular ion and its fragments can confirm the identity and purity of the substance. For instance, the analysis of related trifluoromethylated aromatic compounds is routinely performed using GC-MS to confirm their identity and yield. rsc.orgrsc.org

GC-MS is also an invaluable tool for reaction monitoring. By taking small aliquots of a reaction mixture at different time intervals and analyzing them by GC-MS, chemists can track the disappearance of the starting material, 1-(Iodomethyl)-4-(trifluoromethyl)benzene, and the appearance of reaction intermediates and final products. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst concentration.

Table 1: Illustrative GC-MS Data for Monitoring a Hypothetical Reaction

| Time (hours) | Relative Peak Area of Reactant | Relative Peak Area of Product |

| 0 | 100% | 0% |

| 1 | 65% | 35% |

| 2 | 30% | 70% |

| 4 | 5% | 95% |

| 6 | <1% | >99% |

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Quantification

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of reactions involving 1-(Iodomethyl)-4-(trifluoromethyl)benzene. Unlike GC-MS, HPLC is suitable for a broader range of compounds, including those that are non-volatile or thermally unstable. HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. wur.nl

For monitoring reactions, reverse-phase HPLC (RP-HPLC) is commonly used. sielc.com In this mode, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. researchgate.net As the reaction progresses, samples can be injected into the HPLC system. The starting material, being relatively nonpolar, will have a longer retention time, while more polar products will elute earlier. By integrating the peak areas in the chromatogram, the concentration of each species can be determined, allowing for precise quantification of reaction kinetics and product yields. wur.nl A Diode Array Detector (DAD) or a UV-Vis detector is typically used, as the aromatic rings in the reactant and products absorb UV light. wur.nl

Preparative Chromatography for Product Isolation

Once a reaction is complete, the desired product must be isolated from the reaction mixture. Preparative chromatography is a form of liquid chromatography used for the purification of compounds on a larger scale, as opposed to the analytical purposes of GC-MS and HPLC. springernature.com The principles are the same as analytical HPLC, but it utilizes larger columns and higher flow rates to handle greater quantities of material. springernature.com

After a reaction involving 1-(Iodomethyl)-4-(trifluoromethyl)benzene, the crude product mixture is loaded onto a preparative chromatography column. A suitable solvent system (eluent) is chosen to effectively separate the target compound from unreacted starting materials, catalysts, and byproducts. The eluent is passed through the column, and different fractions are collected as they exit. Each fraction is then analyzed (typically by analytical HPLC or TLC) to determine its composition. Fractions containing the pure desired product are combined, and the solvent is removed to yield the purified compound. This process is crucial for obtaining high-purity samples of novel derivatives for subsequent spectroscopic characterization and further use.

Spectroscopic Characterization of Reaction Intermediates and Products Derived from 1-(Iodomethyl)-4-(trifluoromethyl)benzene

Spectroscopic methods are indispensable for elucidating the precise molecular structure of compounds. For derivatives of 1-(Iodomethyl)-4-(trifluoromethyl)benzene, a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provides a comprehensive understanding of their chemical architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Proton, Carbon-13, Fluorine-19 NMR)

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

Proton (¹H) NMR: ¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. In the starting material, 1-(Iodomethyl)-4-(trifluoromethyl)benzene, one would expect to see a singlet for the two protons of the iodomethyl (-CH₂I) group and two doublets in the aromatic region for the four protons on the benzene (B151609) ring. When this compound undergoes a reaction, for example, a substitution at the methyl group, the chemical shift and multiplicity of the methylene (B1212753) protons will change significantly, providing direct evidence of the chemical transformation.

Carbon-13 (¹³C) NMR: ¹³C NMR spectroscopy probes the carbon backbone of a molecule. For derivatives of 1-(Iodomethyl)-4-(trifluoromethyl)benzene, key signals include those for the aromatic carbons, the methylene carbon, and the carbon of the trifluoromethyl group. The carbon of the CF₃ group characteristically appears as a quartet due to coupling with the three fluorine atoms. rsc.org Changes in the chemical shifts of the carbons, particularly the methylene carbon, confirm the success of a reaction.

Fluorine-19 (¹⁹F) NMR: ¹⁹F NMR is particularly useful for analyzing fluorine-containing compounds. rsc.org The trifluoromethyl group on the benzene ring provides a strong, clear signal in the ¹⁹F NMR spectrum, typically as a singlet. beilstein-journals.org The chemical shift of this signal is highly sensitive to the electronic environment of the molecule. core.ac.uk Any modification to the structure, even at a distance from the CF₃ group, can cause a discernible shift in its resonance. This makes ¹⁹F NMR an excellent diagnostic tool for confirming product formation and for analyzing mixtures of trifluoromethyl-containing compounds. rsc.orgrsc.org

Table 2: Hypothetical NMR Data for a Product of a Nucleophilic Substitution Reaction Reaction: 1-(Iodomethyl)-4-(trifluoromethyl)benzene + Nu⁻ → 1-(Nu-methyl)-4-(trifluoromethyl)benzene + I⁻

| Nucleus | Starting Material: 1-(Iodomethyl)-4-(trifluoromethyl)benzene (Expected Shifts) | Product: 1-(Azidomethyl)-4-(trifluoromethyl)benzene (Illustrative Shifts) |

| ¹H NMR | ~4.4 ppm (s, 2H, -CH₂I); ~7.4 ppm (d, 2H, Ar-H); ~7.6 ppm (d, 2H, Ar-H) | ~4.5 ppm (s, 2H, -CH₂N₃); ~7.5 ppm (d, 2H, Ar-H); ~7.7 ppm (d, 2H, Ar-H) |

| ¹³C NMR | ~5 ppm (-CH₂I); ~124 ppm (q, -CF₃); ~126 ppm (Ar-C); ~131 ppm (Ar-C); ~142 ppm (Ar-C) | ~55 ppm (-CH₂N₃); ~124 ppm (q, -CF₃); ~126 ppm (Ar-C); ~129 ppm (Ar-C); ~139 ppm (Ar-C) |

| ¹⁹F NMR | ~ -62.8 ppm (s, 3F, -CF₃) | ~ -62.7 ppm (s, 3F, -CF₃) |

Note: Chemical shifts (δ) are in ppm. q = quartet, s = singlet, d = doublet. Data is illustrative and based on typical values for similar structures. rsc.orgbeilstein-journals.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. compoundchem.com It works by measuring the absorption of infrared radiation by a sample at different frequencies, which correspond to the vibrations of chemical bonds. youtube.com

For 1-(Iodomethyl)-4-(trifluoromethyl)benzene, the IR spectrum would show characteristic absorption bands for the aromatic C-H and C=C bonds, the aliphatic C-H bonds of the methyl group, and the strong absorptions associated with the C-F bonds of the trifluoromethyl group. copbela.orgpressbooks.pub When the compound is converted into a product, the disappearance of a band (e.g., the C-I stretch) and/or the appearance of new, strong bands provides clear evidence of a functional group transformation. For example, if the iodomethyl group were converted to a carbonyl group (an aldehyde), a strong C=O stretching band would appear around 1700 cm⁻¹. libretexts.org

Table 3: Key IR Absorption Frequencies for Functional Group Analysis

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| C=C stretch | 1450 - 1600 | |

| Alkyl Group | C-H stretch | 2850 - 3000 |

| Trifluoromethyl Group | C-F stretch | 1100 - 1350 (strong, multiple bands) |

| Iodoalkyl Group | C-I stretch | 500 - 600 |

| Alcohol | O-H stretch | 3200 - 3600 (broad) |

| Carbonyl (e.g., Aldehyde) | C=O stretch | 1690 - 1740 (strong) |

| Amine | N-H stretch | 3300 - 3500 (sharp) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of 1-(Iodomethyl)-4-(trifluoromethyl)benzene. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, valuable information can be obtained.

Upon introduction into a mass spectrometer, typically using an electron ionization (EI) source, the 1-(Iodomethyl)-4-(trifluoromethyl)benzene molecule loses an electron to form a molecular ion (M•+). The exact mass of this molecular ion allows for the confirmation of the compound's elemental composition. The theoretical monoisotopic mass of 1-(Iodomethyl)-4-(trifluoromethyl)benzene (C₈H₆F₃I) is approximately 285.95 Da.